

D-Prolinol fundamental properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

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D-Prolinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Prolinol, the (R)-enantiomer of 2-pyrrolidinemethanol, is a chiral amino alcohol that serves as a versatile and indispensable building block in modern organic synthesis. Derived from the non-proteinogenic amino acid D-proline, its unique structural features, including a secondary amine within a rigid five-membered ring and a primary hydroxyl group, make it a highly effective chiral auxiliary, ligand, and catalyst. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and key applications of **D-Prolinol**, with a focus on its role in asymmetric synthesis and drug development. Detailed experimental protocols, comprehensive data tables, and visual representations of synthetic and metabolic pathways are presented to support researchers in leveraging the full potential of this important chiral molecule.

Core Properties and Characteristics

D-Prolinol is a colorless to light yellow, clear liquid at room temperature. Its chiral nature and functional groups are central to its utility in stereoselective transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **D-Prolinol** is presented in Table 1.



Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₁ NO	[1][2]
Molecular Weight	101.15 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	[1][2]
Boiling Point	74-76 °C at 2 mmHg	[2][3]
Density	1.025 - 1.036 g/mL at 20-25 °C	[2][3]
Refractive Index (n ²⁰ /D)	1.4849	[2]
Specific Optical Rotation ($[\alpha]^{20}/D$)	-29.0 to -33.0° (c=1, Toluene)	
Purity	>99.0% (GC)	[1]
CAS Number	68832-13-3	[2][3]
Synonyms	(R)-(-)-2- (Hydroxymethyl)pyrrolidine, (R)-(-)-2-Pyrrolidinemethanol	[1][2]

Spectroscopic Data

The following spectroscopic data, primarily based on its enantiomer L-Prolinol, are characteristic of the molecular structure of **D-Prolinol**.

 1 H NMR (400 MHz, CDCl₃): The proton NMR spectrum of L-Prolinol shows characteristic shifts for the protons on the pyrrolidine ring and the hydroxymethyl group. Key signals are observed at approximately δ 3.94 (m, 1H), 3.56 (dd, 1H), 3.38 (dd, 1H), 3.21 (m, 1H), 2.93 (m, 1H), 2.86 (m, 1H), and 1.81-1.73 (m, 4H).[4]

¹³C NMR: The carbon NMR spectrum of L-Prolinol displays five distinct signals corresponding to the five carbon atoms in the molecule.[3]

Mass Spectrometry (MS): The mass spectrum of L-Prolinol shows a molecular ion peak (M+) at m/z 101, corresponding to its molecular weight. A base peak is typically observed at m/z 70.[4]



Infrared (IR) Spectroscopy: The IR spectrum of prolinol exhibits characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the range of 3300-3400 cm⁻¹, and C-H stretching vibrations around 2800-3000 cm⁻¹.[5][6]

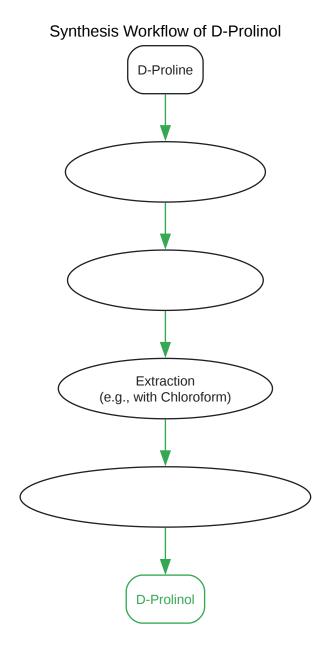
Synthesis and Purification

The most common and direct method for the synthesis of **D-Prolinol** is the reduction of the carboxylic acid functionality of D-proline.

Synthesis of D-Prolinol from D-Proline

A general workflow for the synthesis of **D-Prolinol** is depicted below.





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Synthesis Workflow of **D-Prolinol**

Experimental Protocol: Reduction of D-Proline with Lithium Aluminum Hydride

This protocol is adapted from established procedures for the reduction of amino acids.[7]



Materials:

- D-Proline
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- Sodium hydroxide (NaOH) solution (e.g., 6 M)
- Potassium carbonate (K₂CO₃)
- Chloroform (CHCl₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, dropping funnel, heating mantle, ice bath, magnetic stirrer, distillation apparatus, separatory funnel.

Procedure:

- Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous THF.
- Addition of D-Proline: Slowly add D-proline in small portions to the stirred LiAlH₄ suspension.
 The addition should be controlled to manage the evolution of hydrogen gas.
- Reaction: After the addition is complete, heat the mixture to reflux and maintain it for several hours (e.g., 16 hours) to ensure the complete reduction of the carboxylic acid.[7]
- Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a sodium hydroxide solution. This will produce a granular precipitate of aluminum salts.



- Work-up: Filter the mixture to remove the inorganic salts and wash the filter cake with THF.
 Combine the filtrate and washings.
- Hydrolysis (if necessary): If a complex is formed, the residue after solvent removal can be dissolved in a 6 M sodium hydroxide solution and refluxed for a few hours.
- Extraction: Saturate the aqueous layer with potassium carbonate and extract the **D-Prolinol** with several portions of chloroform.[7]
- Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude **D-Prolinol**.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[8][9]

Biological Significance and Signaling Pathways

While **D-Prolinol** itself is a synthetic molecule, its precursor, D-proline, and its derivatives play significant roles in various biological contexts.

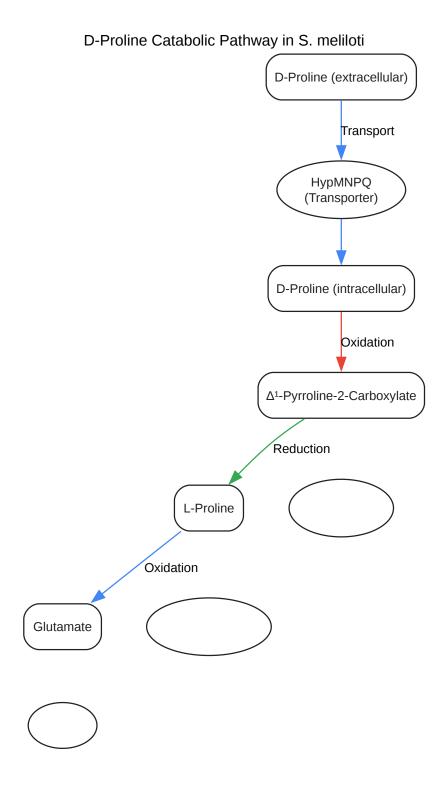
D-Proline Catabolism in Sinorhobium meliloti

The bacterium Sinorhobium meliloti is capable of catabolizing D-proline.[2] This metabolic pathway involves the conversion of D-proline to L-proline, which can then enter the central metabolism.

The key steps in this pathway are:

- Transport: D-proline is transported into the cell by the HypMNPQ transporter.[2]
- Oxidation: D-proline is oxidized to Δ^1 -pyrroline-2-carboxylate (P2C) by the enzyme HypO.[2]
- Reduction: P2C is then reduced to L-proline by the NADPH-dependent enzyme HypS (pyrroline-2-carboxylate reductase).[2]
- L-Proline Catabolism: L-proline is subsequently oxidized to glutamate by the bifunctional enzyme PutA.[2]





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D-Proline Catabolic Pathway in S. meliloti



Role in Drug Development

D-proline and its derivatives are valuable scaffolds in medicinal chemistry.[10] The incorporation of D-proline into peptide-based drugs can enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic properties.[11][12] Furthermore, D-proline derivatives have been designed as selective inhibitors of various enzymes, including matrix metalloproteases (MMPs), which are targets in cancer therapy.[10] The rigid, chiral structure of the pyrrolidine ring allows for the precise spatial orientation of functional groups, leading to high-affinity and selective binding to biological targets.[10]

Applications in Asymmetric Synthesis

D-Prolinol is a cornerstone in asymmetric synthesis, where it is employed as a chiral auxiliary, ligand for metal catalysts, and an organocatalyst.

Chiral Auxiliary

As a chiral auxiliary, **D-Prolinol** can be temporarily attached to a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other. After the reaction, the auxiliary is cleaved, yielding the desired chiral product.

Chiral Ligand

D-Prolinol and its derivatives are effective chiral ligands for a variety of metal-catalyzed asymmetric reactions, including reductions, alkylations, and cycloadditions. The nitrogen and oxygen atoms of **D-Prolinol** can chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Organocatalysis

D-Prolinol can act as a precursor for the synthesis of highly effective organocatalysts. For example, it is a key component in the preparation of Corey-Bakshi-Shibata (CBS) catalysts, which are widely used for the enantioselective reduction of ketones.

Safety and Handling

D-Prolinol is classified as an irritant. It can cause skin, eye, and respiratory irritation.[3] It is also a combustible liquid. Appropriate personal protective equipment, including gloves, safety



glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

D-Prolinol is a fundamentally important chiral building block with a broad spectrum of applications in organic synthesis and drug discovery. Its well-defined stereochemistry, coupled with its versatile reactivity, makes it an invaluable tool for the construction of complex, enantiomerically pure molecules. This guide has provided a comprehensive overview of its core properties, synthesis, biological relevance, and applications, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.

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 To cite this document: BenchChem. [D-Prolinol fundamental properties and characteristics].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301034#d-prolinol-fundamental-properties-and-characteristics]

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